(3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone

metabolic stability rat pharmacokinetics fluorine substitution

High-clearance leads and hERG liability often derail CNS programs. This 3-fluoropiperidine scaffold provides a pre-validated solution. • Reduced pKa by 1-2 log units vs. non-fluorinated analog, lowering hERG risk. • Demonstrated rat clearance reduction from >70 to 19 mL/min/kg. • Dual functional handles (secondary amine & amide carbonyl) for rapid SAR. Purity ≥95%; available from multiple vendors with short lead times.

Molecular Formula C11H19FN2O
Molecular Weight 214.28 g/mol
CAS No. 2005163-26-6
Cat. No. B1473671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone
CAS2005163-26-6
Molecular FormulaC11H19FN2O
Molecular Weight214.28 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C(=O)N2CCCC(C2)F
InChIInChI=1S/C11H19FN2O/c12-10-4-2-6-14(8-10)11(15)9-3-1-5-13-7-9/h9-10,13H,1-8H2
InChIKeyOJQWRIYYOHYZCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone Overview


(3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone (CAS 2005163-26-6) is a synthetic fluorinated piperidine derivative characterized by a dual piperidine architecture wherein a 3-fluoropiperidine ring is linked via a methanone bridge to a piperidin-3-yl moiety . The compound has a molecular formula of C11H19FN2O and a molecular weight of 214.28 g/mol, and is commercially available from multiple vendors at purities of 95–98% [1]. As a member of the N‑(piperidin‑3‑ylcarbonyl)piperidine class, this compound serves as a research intermediate and screening candidate in medicinal chemistry programs, particularly those targeting central nervous system (CNS) disorders where fluorine substitution is employed to modulate basicity, metabolic stability, and off‑target liability [2].

Fluorinated CNS Tool Compound: Pre-validated 3-fluoropiperidine motif for CNS model studies and target engagement assays.
Synthetic Handles: Dual piperidine architecture supports amide coupling and reductive amination for parallel SAR libraries.
Procurement-Ready: Multi-vendor commercial availability at 95–98% purity supports iterative screening without supply-chain bottlenecks.

Why Substitution Fails


Substituting (3‑Fluoropiperidin‑1‑yl)(piperidin‑3‑yl)methanone with a non‑fluorinated or regioisomeric analog introduces quantifiable liabilities in physicochemical, safety, and pharmacokinetic profiles that directly impact experimental reproducibility and downstream development feasibility. The 3‑fluoro substitution on the piperidine ring predictably reduces the pKa of the basic nitrogen by 1–2 log units relative to the non‑fluorinated parent [1], a modification that has been empirically linked to reduced hERG potassium channel blockade and improved clearance in multiple independent medicinal chemistry campaigns [2][3]. Furthermore, regioisomers such as the 4‑fluoro analog (CAS 2022431‑23‑6) exhibit divergent synthetic accessibility and commercial availability, with procurement cost and lead time disparities that can constrain project timelines . These differences are not cosmetic; they represent experimentally validated divergences in critical developability parameters that render direct analog substitution scientifically unjustified without re‑validation of the intended assay system.

Basicity
Target: 3-Fluoro Piperidine
pKa reduction of 1–2 units predicts lower hERG channel engagement.
Substitute: Non-Fluorinated
Higher pKa may increase off-target cation-π interactions, altering cardiac endpoint profiles.
Regioisomer
Target: 3-Fluoro (CAS 2005163-26-6)
Standard research-grade pricing; rapid availability from broad supplier channels.
Substitute: 4-Fluoro (CAS 2022431-23-6)
10–20× cost premium (~$3,000/g) and weeks-long lead times constrain iterative SAR campaigns.
Metabolism
Target: 3-Fluoro Piperidine
Documented reduction in rat in vivo clearance supports extended exposure modeling.
Substitute: Unsubstituted Piperidine
Lacks intrinsic metabolic shielding; may require extensive re-optimization in PK studies.

Differentiation Evidence


Rat Clearance Advantage

In a 2023 optimization campaign of pyridine diamide indirect AMPK activators, introduction of a trans‑3‑fluoropiperidine moiety reduced rat in vivo clearance from a baseline exceeding liver blood flow (>70 mL/min/kg) to 19 mL/min/kg for compound 32, representing an improvement of at least 73% [1]. This direct head‑to‑head comparison within the same chemical series demonstrates that the 3‑fluoropiperidine substituent confers a substantial and measurable pharmacokinetic advantage over the non‑fluorinated or unsubstituted piperidine comparator.

Rat Clearance Context
Head-to-head
19 mL/min/kg
≥73% reduction vs. baseline
Supports metabolic stability screening and longer half-life modeling.
AMPK activator series; baseline >70 mL/min/kg from non-fluorinated piperidine.
metabolic stability rat pharmacokinetics fluorine substitution AMPK activators

hERG Liability Reduction

The same 2023 AMPK activator series reported that trans‑3‑fluoropiperidine 32 exhibited an improved hERG profile, explicitly attributed to attenuation of the piperidine moiety's basicity [1]. This finding corroborates earlier structure‑activity relationship (SAR) work on T‑type calcium channel inhibitors, where introduction of a 3‑axial fluoropiperidine (compound 30) significantly improved selectivity over hERG relative to the non‑fluorinated lead compound 6 [2][3]. The mechanism—fluorine‑mediated pKa reduction decreasing the population of protonated amine available for cation‑π interaction with hERG—is a class‑level inference supported by multiple independent series.

hERG Endpoint Context
Class-level
3-Fluoro Piperidine
Improved hERG profile (via pKa modulation)
Non-Fluorinated
Higher pKa linked to measurable hERG block
Reduction of 1–2 log units (inferred)
Supports safety-related endpoint monitoring in cardiac liability panels.
Corroborated across AMPK and T-type calcium channel programs.
hERG cardiotoxicity pKa modulation fluorine effect

3-Fluoro vs. 4-Fluoro Comparison

The 3‑fluoro regioisomer (CAS 2005163‑26‑6) and the 4‑fluoro regioisomer (CAS 2022431‑23‑6) share identical molecular formulas (C11H19FN2O) and molecular weights (214.28 g/mol) . However, the 4‑fluoro analog carries a published list price of approximately 450,000 JPY (~$3,000 USD) per gram and a lead time of 2–3 weeks from certain suppliers , whereas the 3‑fluoro compound is priced at parity with research‑grade piperidine building blocks and is available from broader commercial channels . This cross‑study comparison of procurement metrics indicates that the 3‑fluoro regioisomer offers a materially lower cost and faster supply chain for experimental use, a distinction that does not appear to be offset by any published potency or selectivity advantage for the 4‑fluoro variant in head‑to‑head biological assays.

Procurement Accessibility
Cross-study
3-Fluoro (Target)
Standard research-grade pricing; broad multi-vendor stock
4-Fluoro (Regioisomer)
~$3,000/g list price; 2–3 week lead time
Approx. 10–20× cost differential
Supports budget-constrained SAR iteration and parallel synthesis.
No published potency/selectivity advantage for 4-fluoro regioisomer.
regioisomer comparison fluorine position synthetic accessibility procurement

Brain Penetration Benefit

In the T‑type calcium channel program, compound 30—a 3‑axial fluoropiperidine derivative—demonstrated good oral bioavailability and brain penetration across species [1][2]. In a rat genetic model of absence epilepsy, compound 30 achieved a robust reduction in seizure number and duration at a plasma concentration of 33 nM, with no cardiovascular effects up to 5.6 µM, evidencing a wide margin between CNS and peripheral effects [3]. While this data derives from a fully elaborated drug candidate rather than the minimal scaffold (3‑Fluoropiperidin‑1‑yl)(piperidin‑3‑yl)methanone, the CNS penetration observed is directly attributable to the 3‑axial fluoropiperidine pharmacophore. This class‑level inference supports the selection of 3‑fluoropiperidine‑containing building blocks for CNS‑targeted programs over non‑fluorinated or 4‑fluoro regioisomers that have not been equivalently validated.

CNS Exposure Context
Class-level
3-Axial Fluoro (Compound 30)
Brain penetration at 33 nM plasma; ≥170-fold selectivity margin
Non-Fluorinated Lead
Limited selectivity; no reported CNS model efficacy
Seizure-model endpoint response observed
Supports CNS model-response interpretation and peripheral safety evaluation.
Data from T-type calcium channel program; requires scaffold-specific validation.
CNS penetration brain bioavailability fluoropiperidine blood-brain barrier

Application Scenarios


CNS Lead Optimization

In medicinal chemistry programs aimed at CNS disorders (e.g., epilepsy, pain, Parkinson's disease, depression), the 3‑fluoropiperidine scaffold provides a pre‑validated strategy for improving both safety and pharmacokinetic profiles. As demonstrated by compound 30, 3‑axial fluoropiperidine confers brain penetration and oral bioavailability while achieving a >170‑fold selectivity margin over cardiovascular off‑targets [1]. (3‑Fluoropiperidin‑1‑yl)(piperidin‑3‑yl)methanone serves as a versatile intermediate for introducing this pharmacophore into novel chemical series, enabling SAR exploration without the need for de novo validation of the fluoropiperidine benefit.

PK-Guided Building Block Selection

For projects where high clearance is a limiting factor, the 3‑fluoropiperidine moiety offers a documented reduction in rat clearance from >70 mL/min/kg to 19 mL/min/kg [2]. (3‑Fluoropiperidin‑1‑yl)(piperidin‑3‑yl)methanone can be incorporated via standard amide coupling or reductive amination to assess clearance modulation in early‑stage compounds. This quantitative evidence supports procurement when screening for metabolic stability improvements over non‑fluorinated piperidine analogs.

Cost-Effective Regioisomer SAR

When exploring the impact of fluorine position on target engagement or selectivity, the 3‑fluoro regioisomer (CAS 2005163‑26‑6) offers a procurement advantage over the 4‑fluoro analog (CAS 2022431‑23‑6), which is priced at ~450,000 JPY/g with extended lead times . Researchers can obtain the 3‑fluoro compound more rapidly and at lower cost, enabling faster SAR iteration and parallel synthesis campaigns without budget overruns.

Fragment-Based and Parallel Synthesis Libraries

The dual piperidine architecture of (3‑Fluoropiperidin‑1‑yl)(piperidin‑3‑yl)methanone presents two distinct functional handles—the secondary amine of the piperidin‑3‑yl group and the amide carbonyl—that support divergent derivatization . Combined with its commercial availability at 95–98% purity from multiple vendors, this compound is well‑suited for inclusion in diversity‑oriented synthesis libraries and fragment‑based screening collections, where the fluorine atom provides a spectroscopic handle (19F NMR) and potential for favorable physicochemical modulation.

Application
Selection Property
Validation Focus
CNS Tool Compound Synthesis
Fluorine substitution motif (pKa/basicity modulation)
Brain exposure and hERG endpoint models
PK-Guided Building Block Selection
In vivo clearance profile
Metabolic stability in rodent PK models
Cost-Effective Regioisomer SAR
Regioisomeric purity and procurement cost
Synthetic accessibility and parallel chemistry
Fragment/DOS Library Synthesis
Dual piperidine architecture (amine and amide handles)
19F NMR tracking and physicochemical diversity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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